molecular formula C12H17N B13533506 (1-(2-Methylbenzyl)cyclopropyl)methanamine

(1-(2-Methylbenzyl)cyclopropyl)methanamine

Cat. No.: B13533506
M. Wt: 175.27 g/mol
InChI Key: YTJWVAJVCVNWBW-UHFFFAOYSA-N
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Description

(1-(2-Methylbenzyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H17N It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylbenzyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Methylbenzyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1-(2-Methylbenzyl)cyclopropyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(2-Methylbenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanamine: The parent compound without the 2-methylbenzyl substitution.

    Benzylamine: A simpler amine with a benzyl group instead of the cyclopropyl group.

    2-Methylbenzylamine: An amine with a 2-methylbenzyl group but without the cyclopropyl group.

Uniqueness

(1-(2-Methylbenzyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and 2-methylbenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

[1-[(2-methylphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C12H17N/c1-10-4-2-3-5-11(10)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3

InChI Key

YTJWVAJVCVNWBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2(CC2)CN

Origin of Product

United States

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